

Thermodynamic properties of (R)-2-Bromobutanoic acid

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Compound of Interest

Compound Name: (R)-2-Bromobutanoic acid

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An In-depth Technical Guide on the Thermodynamic Properties of **(R)-2-Bromobutanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromobutanoic acid is a chiral halogenated carboxylic acid with applications as a building block in organic synthesis, particularly in the development of pharmaceuticals. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessment, and predicting its behavior in various chemical and physical transformations. This guide provides a comprehensive overview of the available thermodynamic data for **(R)-2-Bromobutanoic acid** and its racemate, 2-bromobutanoic acid. Due to the limited availability of experimental data for the pure (R)-enantiomer, information for the racemic mixture and analogous compounds is included to provide a broader context.

Quantitative Thermodynamic Data

The following tables summarize the known quantitative thermodynamic and physical properties of **(R)-2-Bromobutanoic acid** and related compounds. Data for the racemate and analogs are provided for comparative purposes, as experimental values for the pure (R)-enantiomer are scarce.

Table 1: Physical Properties of **(R)-2-Bromobutanoic Acid** and Related Compounds

Property	(R)-2-Bromobutanoic Acid	2-Bromobutanoic Acid (racemate)	(S)-2-Bromobutanoic Acid	2-Chlorobutanoic Acid
CAS Number	2681-94-9[1]	80-58-0	32659-49-7	4170-24-5
Molecular Formula	C ₄ H ₇ BrO ₂	C ₄ H ₇ BrO ₂	C ₄ H ₇ BrO ₂	C ₄ H ₇ ClO ₂
Molecular Weight (g/mol)	167.00	167.00	167.00	122.55
Boiling Point (°C)	216.6 at 760 mmHg[1]	99-103 at 10 mmHg	99-103 at 10 mmHg	90-92 at 12 mmHg
Melting Point (°C)	-	-4	-	76.2-77
Density (g/mL)	1.625[1]	1.567 at 25 °C	1.567 at 25 °C	1.190

Table 2: Thermodynamic Properties of 2-Bromobutanoic Acid and Analogs

Property	2-Bromobutanoic Acid (gas phase)	2-Chlorobutanoic Acid (liquid)	2-Bromopropanoic Acid (gas, estimated)
Standard Molar Enthalpy of Formation (Δ_fH°)	Not available	-575.5 kJ/mol [2]	-349.01 kJ/mol [3]
Standard Molar Gibbs Free Energy of Formation (Δ_fG°)	Not available	Not available	-279.48 kJ/mol [3]
Standard Molar Entropy (S ^o)	Not available	Not available	Not available
Enthalpy of Reaction (Δ_rH°)	1409 ± 8.8 kJ/mol	Not available	Not available
Gibbs Free Energy of Reaction (Δ_rG°)	1380 ± 8.4 kJ/mol	Not available	Not available
Vapor Pressure	0.1 mmHg	16 Torr at 108°C [2]	Not available

Note: The reported enthalpy and Gibbs free energy of reaction for 2-Bromobutanoic acid (gas phase) correspond to the deprotonation reaction.

Experimental Protocols

Detailed experimental protocols for determining the thermodynamic properties of **(R)-2-Bromobutanoic acid** are not readily available in the literature. However, based on established methodologies for similar organic acids, the following protocols can be adapted.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation can be determined from the enthalpy of combustion, measured using a bomb calorimeter.

Protocol:

- Sample Preparation: A precisely weighed sample (approximately 1-1.5 g) of high-purity **(R)-2-Bromobutanoic acid** is placed in a platinum crucible. A fuse wire is connected to the ignition system and positioned to be in contact with the sample.
- Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, the "bomb." A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state and to absorb the acidic combustion products.
- Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer.
- Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before and after ignition until a constant temperature is reached.
- Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released during the combustion of **(R)-2-Bromobutanoic acid** is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of nitric acid from any nitrogen impurities. The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is determined using Hess's Law.

Determination of Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat capacity of a substance as a function of temperature and to determine the temperatures and enthalpies of phase transitions (e.g., melting and boiling).

Protocol:

- Sample Preparation: A small, accurately weighed sample (5-10 mg) of **(R)-2-Bromobutanoic acid** is hermetically sealed in an aluminum pan. An empty, sealed

aluminum pan is used as a reference.

- **Instrument Setup:** The sample and reference pans are placed in the DSC instrument. The desired temperature program is set, which typically involves a heating and cooling cycle at a constant rate (e.g., 10 °C/min) over the temperature range of interest.
- **Measurement:** The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated or cooled.
- **Data Analysis:** The resulting thermogram plots heat flow versus temperature. The heat capacity is determined from the heat flow signal. Phase transitions, such as melting, appear as endothermic peaks. The temperature of the transition is taken as the onset or peak temperature of the event, and the enthalpy of the transition is calculated by integrating the area of the peak.

Determination of Vapor Pressure by the Knudsen Effusion Method

The Knudsen effusion method is suitable for determining the vapor pressure of substances with low volatility.

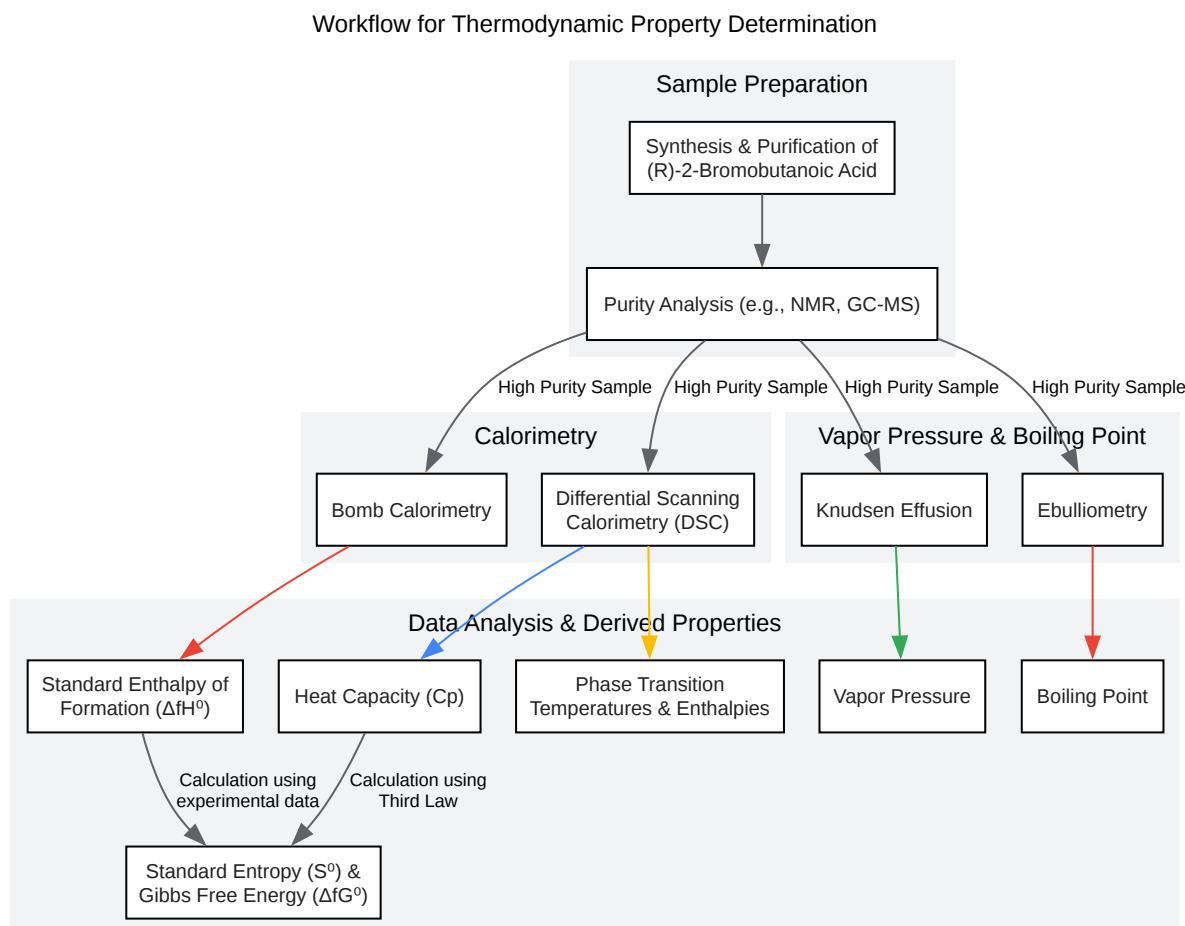
Protocol:

- **Cell Preparation:** A small amount of **(R)-2-Bromobutanoic acid** is placed in a Knudsen cell, which is a small container with a precisely machined small orifice of known area.
- **Apparatus Setup:** The Knudsen cell is placed in a high-vacuum chamber. The temperature of the cell is controlled with high precision.
- **Measurement:** The rate of mass loss from the cell due to the effusion of vapor through the orifice is measured over time at a constant temperature. This can be done by periodically weighing the cell or by using a sensitive microbalance within the vacuum system.
- **Data Analysis:** The vapor pressure is calculated from the rate of mass loss using the Knudsen equation: $P = (dm/dt) * (1/A) * \sqrt{2\pi RT/M}$ where P is the vapor pressure, dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance. Measurements are

typically performed at several temperatures to determine the temperature dependence of the vapor pressure.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the key thermodynamic properties of a compound like **(R)-2-Bromobutanoic acid**.



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Caption: Workflow for the determination of thermodynamic properties.

Conclusion

This technical guide summarizes the currently available thermodynamic data for **(R)-2-Bromobutanoic acid** and provides generalized experimental protocols for their determination. The scarcity of experimental data for the pure enantiomer highlights the need for further research to fully characterize this important chiral building block. The provided methodologies and comparative data for related compounds offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to design and interpret experiments involving **(R)-2-Bromobutanoic acid**.

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